molecular formula C21H31BrN2O4 B14265132 N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine CAS No. 184770-11-4

N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine

Cat. No.: B14265132
CAS No.: 184770-11-4
M. Wt: 455.4 g/mol
InChI Key: FWKBIODFPUQXJW-RTWAWAEBSA-N
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Description

N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group attached to a leucine derivative, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can facilitate binding to active sites, while the leucine derivatives can enhance the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine is unique due to the combination of the bromobenzoyl group with leucine derivatives, which imparts specific chemical and biological properties.

Properties

CAS No.

184770-11-4

Molecular Formula

C21H31BrN2O4

Molecular Weight

455.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(4-bromobenzoyl)amino]-2,4-dimethylpentanoyl]amino]-2,4-dimethylpentanoic acid

InChI

InChI=1S/C21H31BrN2O4/c1-13(2)11-20(5,23-17(25)15-7-9-16(22)10-8-15)18(26)24-21(6,19(27)28)12-14(3)4/h7-10,13-14H,11-12H2,1-6H3,(H,23,25)(H,24,26)(H,27,28)/t20-,21+/m1/s1

InChI Key

FWKBIODFPUQXJW-RTWAWAEBSA-N

Isomeric SMILES

CC(C)C[C@](C)(C(=O)N[C@@](C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CC(C)(C(=O)NC(C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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